5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione
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Overview
Description
5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione is a heterocyclic compound that features a thieno[3,4-c]pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione typically involves the condensation of a thieno[3,4-c]pyrrole derivative with a benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or thieno[3,4-c]pyrrole moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thieno[3,4-c]pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines .
Industry
In the industrial sector, the compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its electronic properties make it a valuable component in the development of high-efficiency devices .
Mechanism of Action
The mechanism of action of 5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits enzymes essential for bacterial survival, such as tRNA (Guanine37-N1)-methyltransferase (TrmD) . In anticancer research, it interferes with phospholipid metabolism and other cellular processes, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]pyrrole: A related compound used in organic electronics.
Benzo[4,5]thieno[2,3-b]pyridine: Another heterocyclic compound with applications in OLEDs.
Uniqueness
5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione is unique due to its specific structural features and the presence of both benzoyl and thieno[3,4-c]pyrrole moieties. This combination imparts distinct electronic and chemical properties, making it a versatile compound for various applications.
Properties
CAS No. |
144425-38-7 |
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Molecular Formula |
C13H11NO3S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
(2,2-dioxo-1,3-dihydrothieno[3,4-c]pyrrol-5-yl)-phenylmethanone |
InChI |
InChI=1S/C13H11NO3S/c15-13(10-4-2-1-3-5-10)14-6-11-8-18(16,17)9-12(11)7-14/h1-7H,8-9H2 |
InChI Key |
AYSMVKKPMCWBGD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN(C=C2CS1(=O)=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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